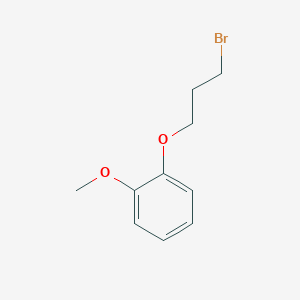

1-(3-Bromopropoxy)-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromopropoxy)-2-methoxybenzene is a chemical compound that is part of the methoxybenzene derivatives family. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 1-(3-Bromopropoxy)-2-methoxybenzene.

Synthesis Analysis

The synthesis of related methoxybenzene derivatives often involves the reaction of substituted phenyl compounds with various reagents. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was synthesized using tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide in ether . Similarly, ellipticine was synthesized from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium . These methods suggest that the synthesis of 1-(3-Bromopropoxy)-2-methoxybenzene could potentially involve a halogenated reagent and a methoxybenzene derivative under specific conditions.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives is characterized by the position and orientation of methoxy groups on the benzene ring. For example, in the case of 1,2-dimethoxy-4-nitrobenzene, the molecules are planar, and the methoxy groups are twisted out of the plane due to steric hindrance . The solid-state structure of 1,2-dimethoxybenzene also shows the methoxy groups to be trans and twisted out of the plane . These findings suggest that the molecular structure of 1-(3-Bromopropoxy)-2-methoxybenzene would also exhibit specific orientations of the methoxy and bromopropoxy groups that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving methoxybenzene derivatives can lead to various products depending on the reagents and conditions used. For instance, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with a titanium-based reagent yielded 2-acylindole-3-carboxylic acids . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water indicates that brominated methoxybenzenes can undergo further substitution reactions . These examples imply that 1-(3-Bromopropoxy)-2-methoxybenzene could participate in substitution reactions, potentially leading to the formation of various functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. The crystallographic analysis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate revealed a trigonal bipyramidal coordination of bismuth atoms, with specific bond angles and lengths . The packing of molecules in solids, such as the formation of centrosymmetrically hydrogen-bonded dimers and parallel or zigzag layers, affects the compound's melting point, solubility, and other physical properties . The presence of bromo and methoxy groups in 1-(3-Bromopropoxy)-2-methoxybenzene would similarly affect its boiling point, density, solubility in various solvents, and potential for intermolecular interactions.

Applications De Recherche Scientifique

Synthesis of Fragrances and Pharmaceuticals

Research has demonstrated the utility of related bromoalkoxybenzenes in synthesizing valuable compounds, including floral fragrances and potential pharmaceuticals. For instance, Scrivanti et al. (2008) described the catalyzed coupling of β-methallyl alcohol with bromobenzenes to afford 2-methyl-3-aryl-propanals, which are essential in fragrance synthesis, highlighting the versatility of bromoalkoxy compounds in organic synthesis (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Advanced Material Synthesis

Bromoalkoxybenzenes are pivotal in synthesizing novel materials with enhanced properties. Toyota et al. (2003) utilized a bulky bromobenzene in the preparation of sterically protected diphosphene and fluorenylidenephosphine, showcasing the role of bromoalkoxybenzenes in developing materials with potential applications in electronics and catalysis (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Polymer Science

In polymer science, the modification of polymers using bromoalkoxybenzenes has been explored to improve material properties. Yang and Storey (2015) investigated the end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including (3-bromopropoxy)benzene, demonstrating its utility in directly functionalizing polymer chains, which is crucial for developing advanced polymeric materials with tailored properties (Yang & Storey, 2015).

Environmental and Atmospheric Chemistry

The study of methoxybenzenes, including compounds structurally related to 1-(3-Bromopropoxy)-2-methoxybenzene, has implications for environmental and atmospheric chemistry. Sun et al. (2016) conducted a theoretical study on the reaction mechanisms of methoxybenzene with ozone, offering insights into the atmospheric behavior of these compounds, which could inform strategies to mitigate air pollution and understand atmospheric chemistry dynamics (Sun, Cao, Zhang, Li, & He, 2016).

Mécanisme D'action

Target of Action

Similar compounds, such as (3-bromopropoxy)-tert-butyldimethylsilane, have been used to introduce propanol functionality to many pharmaceuticals .

Mode of Action

It’s known that brominated compounds often act as alkylating agents, introducing an alkyl group into other substances . This can lead to changes in the target molecules, potentially altering their function or activity.

Biochemical Pathways

Brominated compounds are generally involved in a wide range of biochemical reactions, depending on their specific targets and the context of their use .

Pharmacokinetics

The physicochemical properties such as boiling point, density, and refractive index of similar compounds like (3-bromopropoxy)-tert-butyldimethylsilane are documented . These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

The introduction of an alkyl group into other substances can lead to changes in their function or activity .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of brominated compounds .

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYOBINAKRYPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519235 |

Source

|

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2-methoxybenzene | |

CAS RN |

67563-72-8 |

Source

|

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)